molecular formula C6H8ClNO3 B3023302 N-(2-chloroacetyl)-3-oxobutanamide CAS No. 82437-53-4

N-(2-chloroacetyl)-3-oxobutanamide

Cat. No.: B3023302
CAS No.: 82437-53-4
M. Wt: 177.58 g/mol
InChI Key: CXMKTWWKRRUSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloroacetyl)-3-oxobutanamide (CAS: Not specified in search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloroacetyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3/c1-4(9)2-5(10)8-6(11)3-7/h2-3H2,1H3,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMKTWWKRRUSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377665
Record name N-(2-chloroacetyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82437-53-4
Record name N-(2-chloroacetyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Chloroacetyl 3 Oxobutanamide and Analogues

Conventional Synthetic Routes for Amide Bond Formation

Traditional methods for creating the amide linkage in these compounds often rely on the high reactivity of acyl chlorides, particularly chloroacetyl chloride.

The reaction between an amine and an acyl chloride, such as chloroacetyl chloride, is a fundamental and widely used method for amide synthesis. youtube.com Chloroacetyl chloride serves as a highly reactive electrophile due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atoms, making it effective for acylating even weakly nucleophilic amines. youtube.comwikipedia.orgtandfonline.com

The reaction mechanism typically involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, forming a tetrahedral intermediate, which then collapses to yield the amide and hydrochloric acid (HCl) as a byproduct. youtube.com To neutralize the generated HCl, which would otherwise protonate the starting amine and halt the reaction, a base is almost always required. youtube.comresearchgate.netsphinxsai.com Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270), or inorganic bases such as potassium carbonate. youtube.comsphinxsai.com

The choice of solvent and base can be optimized for different substrates. For instance, a study demonstrated a facile, one-pot synthesis of N-aryl amides from aromatic amines and chloroacetyl chloride using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in tetrahydrofuran (B95107) (THF) at room temperature, achieving yields between 75% and 95%. researchgate.netsphinxsai.com

When the substrate contains multiple reactive functional groups, such as in amino alcohols or amino acids, the chemoselectivity of the acylation becomes critical. tandfonline.comresearchgate.net The reaction of chloroacetyl chloride with these bifunctional molecules can potentially lead to N-acylation, O-acylation, or a mixture of both. tandfonline.com

Research has shown that reaction conditions can be tuned to favor the desired N-acylation. For example, performing the reaction under basic conditions generally promotes N-acylation, while acidic conditions can favor O-acylation. tandfonline.com A highly efficient and chemoselective N-chloroacetylation of amino compounds, including amino alcohols and amino acids, has been developed using a simple phosphate (B84403) buffer system. This metal-free, biocompatible method yields the desired N-chloroacetamides in high yields within 20 minutes, preventing O-acylation and allowing for easy product isolation without chromatography. tandfonline.com This selectivity is highlighted in the reaction with p-aminophenol, where selective N-chloroacetylation occurs in a phosphate buffer, whereas a mixture of N- and O-acylation is observed when using pyridine or triethylamine in dichloromethane. tandfonline.com

Specialized Approaches for N-(2-chloroacetyl)-3-oxobutanamide Synthesis

Synthesizing the specific target molecule, this compound, involves strategies to correctly assemble the chloroacetyl and the 3-oxobutanamide fragments.

The direct synthesis of this compound is not extensively detailed in readily available literature, but its formation can be inferred from the synthesis of analogous structures. A primary strategy involves the chloroacetylation of a suitable precursor. One logical precursor would be 3-amino-3-oxobutanamide, which could then be selectively N-acylated with chloroacetyl chloride.

Alternatively, the synthesis can be approached by first preparing a chloroacetamide and then introducing the 3-oxobutanoyl group. For example, 2-chloro-N-(substituted-phenyl)acetamides are commonly synthesized by reacting a substituted aniline (B41778) with chloroacetyl chloride. researchgate.net These intermediates can then undergo further reactions. A related method involves the reaction of 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride to yield 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid, demonstrating the formation of the N-chloroacetyl moiety on a complex amine. mdpi.com

The synthesis of various substituted N-(2-chloroacetyl)-3-oxobutanamides and related compounds has been reported, illustrating the versatility of these synthetic routes. These syntheses typically involve reacting a primary or secondary amine with a derivative of 3-oxobutanoic acid or by reacting a chloroacetamide with a ketone.

For example, N-methyl-2-chloro-3-oxobutanamide has been prepared as an intermediate for insecticides. google.com The synthesis involved reacting ethyl 2-chloro-2-(2-methyl-1,3-dioxolan-2-yl)acetate with methylamine, followed by acidic hydrolysis to remove the dioxolane protecting group and reveal the ketone, yielding the final product. google.com In another study, N-(3-oxoalkyl)chloroacetamides were synthesized and subsequently cyclized under basic conditions to form cis-3,4-epoxypiperidin-2-ones. mdpi.com These examples showcase methods where the core structure is built by coupling different amine and keto-ester precursors.

Green Chemistry Principles Applied to Amide Synthesis

The environmental impact of chemical synthesis is a growing concern, leading to the development of "green" methodologies for amide bond formation. rsc.org Traditional methods, including the use of acyl chlorides, often suffer from poor atom economy and generate significant amounts of waste, such as the HCl byproduct and the solvents used for reaction and purification. ucl.ac.uk

Green chemistry seeks to address these issues through several principles:

Catalytic Reactions: Instead of stoichiometric activating agents, catalytic methods are being developed. This includes the use of boric acid semanticscholar.org or boronic acid catalysts, which can directly facilitate amide formation from carboxylic acids and amines with water as the only byproduct. sigmaaldrich.com

Greener Solvents: There is a strong emphasis on replacing hazardous solvents like DMF and dichloromethane. ucl.ac.uk Water is an ideal green solvent, and methods have been developed to perform acylations in aqueous systems, such as the Schotten-Baumann reaction or in phosphate buffers. youtube.comtandfonline.comtandfonline.com

Solvent-Free Reactions: An even greener approach is to eliminate the solvent entirely. A solvent-free method for amide synthesis has been reported, involving the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst. semanticscholar.org

Biocatalysis: Enzymes are increasingly used for amide bond formation due to their high selectivity and ability to operate in mild, aqueous conditions. Hydrolase enzymes can be used in low-water systems to shift the equilibrium toward amide synthesis, and ATP-dependent enzymes offer another promising route in aqueous media. rsc.org

Aqueous Reaction Media and Neutral Conditions for Chloroacetylation

The use of water as a solvent for chemical reactions is a cornerstone of green chemistry, offering a safe, non-toxic, and readily available alternative to volatile organic solvents. tandfonline.com Chloroacetylation of amines, a key step in forming amide bonds, has traditionally been performed under Schotten-Baumann conditions, which often involve basic or biphasic systems. researchgate.net However, recent advancements have demonstrated the feasibility of conducting these reactions in aqueous media under neutral or near-neutral conditions. tandfonline.comresearchgate.nettandfonline.com

The reaction of amines with chloroacetyl chloride in water can lead to the formation of α-chloroamides in moderate to good yields. researchgate.net The resulting products often precipitate from the reaction mixture and can be easily isolated by filtration. researchgate.net While the hydrolysis of chloroacetyl chloride to chloroacetic acid is a potential side reaction in water, the rate of N-chloroacetylation can be significantly faster, allowing for efficient product formation. tandfonline.com

To neutralize the hydrochloric acid byproduct generated during the reaction, various strategies have been employed. These include the use of an excess of the starting amine to act as a base or the addition of an external, neutral HCl scavenger like propylene (B89431) oxide. tandfonline.comresearchgate.net For instance, the chloroacetylation of anilines and other amines has been successfully carried out in a phosphate buffer, achieving high yields within a short reaction time of 20 minutes. tandfonline.com

The table below summarizes the effect of different HCl scavengers on the yield of N-chloroacetylation reactions in aqueous media.

EntryHCl ScavengerYield (%)
1None60-70
2Limonene-
3Propylene Oxide86
4Amberlyst A2184
5Pyridine86
Data sourced from a study on chemoselective N-chloroacetylation. tandfonline.com

These findings underscore the potential of aqueous, neutral conditions for the clean and efficient synthesis of chloroacetamides, minimizing the need for harsh reagents and organic solvents.

Metal-Free and Bio-Compatible Synthetic Protocols

The development of metal-free synthetic methods is a significant goal in modern chemistry, as it eliminates the potential for toxic metal contamination in the final products, which is particularly crucial for pharmaceutical applications. nih.govnih.gov Furthermore, conducting reactions under bio-compatible conditions, such as in aqueous media and at neutral pH, enhances their applicability in biological contexts, like bioconjugation reactions. tandfonline.com

Efficient and highly chemoselective N-chloroacetylation of amino compounds, including amino alcohols and amino acids, has been achieved using chloroacetyl chloride in a phosphate buffer. tandfonline.com This metal-free approach demonstrates high selectivity for the N-acylation of anilines and aliphatic amines over the O-acylation of alcohols and phenols. tandfonline.com The reaction proceeds rapidly, often within 20 minutes, highlighting its efficiency. tandfonline.comtandfonline.com

The use of chloroacetyl chloride as a bifunctional linker in bioconjugation reactions under neutral or near-neutral conditions is an area of active interest. tandfonline.com Traditional Schotten-Baumann conditions often employ strong bases, which can be detrimental to sensitive biomolecules. tandfonline.com Therefore, metal-free and bio-compatible protocols offer a milder and more selective alternative for such applications. The development of these methods aligns with the principles of green chemistry by avoiding hazardous reagents and promoting safer chemical processes. orientjchem.orgnih.govhumanjournals.com

Atom Economy and Waste Minimization in N-Acylation Reactions

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgkccollege.ac.in Reactions with high atom economy are inherently more sustainable as they generate less waste. wikipedia.org

N-acylation reactions, which are fundamental for the synthesis of amides, are often scrutinized for their atom economy. mdpi.com Traditional methods may use coupling reagents in stoichiometric amounts, leading to significant waste generation. mdpi.com In contrast, direct amidation of carboxylic acids and amines or the use of highly reactive acylating agents like acyl halides can offer better atom economy. mdpi.comyoutube.com

The ideal amide bond formation would be a direct, catalytic, and atom-efficient reaction between a carboxylic acid and an amine, minimizing by-products. mdpi.com While direct amidation is energetically demanding, strategies to activate the carboxylic acid or enhance the amine's nucleophilicity are employed. rsc.org

Efforts to minimize waste in amide synthesis also focus on the recovery and reuse of solvents and catalysts. rsc.orgrsc.org Continuous operation protocols where the reaction mixture is recycled can drastically reduce the environmental factor (E-factor), a measure of the amount of waste produced per unit of product. rsc.orgrsc.org For instance, a continuous process for amide synthesis demonstrated a significant reduction in waste by recovering and reusing the entire reaction mixture, including unreacted starting materials, catalyst, and solvent. rsc.org

The table below illustrates the concept of atom economy with a hypothetical N-acylation reaction.

Reactant A (MW)Reactant B (MW)Desired Product C (MW)Byproduct D (MW)% Atom Economy ((MW of C) / (MW of A + B)) * 100
100501302086.7%

Improving the atom economy of N-acylation reactions is a continuous effort in synthetic chemistry, driving the development of more efficient and environmentally responsible processes. wikipedia.orgacs.orgscranton.edustudymind.co.uk

Investigations into the Chemical Reactivity of N 2 Chloroacetyl 3 Oxobutanamide

Reactivity Profiles of the Carbonyl Moieties

N-(2-chloroacetyl)-3-oxobutanamide possesses two different carbonyl groups: a ketone at the C-3 position and an amide carbonyl. The inherent differences in the electronic environment of these groups govern their susceptibility to nucleophilic attack and determine the chemoselectivity of reactions.

Nucleophilic Addition Reactions at the Ketone and Amide Carbonyls

Nucleophilic addition is a fundamental reaction for carbonyl compounds. wikipedia.orgbyjus.com The polarity of the carbon-oxygen double bond, where the carbon atom carries a partial positive charge, makes it an electrophilic site for nucleophiles. libretexts.org In this compound, both the ketone and amide carbonyls can undergo nucleophilic addition, but their reactivity differs significantly.

Ketone Carbonyl: The ketone group is generally more reactive towards nucleophiles than the amide group. libretexts.org The electrophilicity of the ketone's carbonyl carbon is higher because it is only stabilized by two adjacent alkyl groups. Nucleophilic attack on the sp² hybridized carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate, which can then be protonated to yield an alcohol. byjus.com

Amide Carbonyl: The amide carbonyl is significantly less reactive. This reduced reactivity is due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, which creates a resonance structure that decreases the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.org Consequently, amides are more stable towards hydrolysis than esters and are generally unreactive towards many common nucleophiles under neutral conditions. wikipedia.org Reactions at the amide carbonyl often require more forcing conditions or activation with strong acids. libretexts.org

The table below summarizes the general reactivity of ketones and amides towards various nucleophiles.

NucleophileReactivity with KetoneReactivity with AmideTypical Product (from Ketone)Typical Product (from Amide)
Strong Nucleophiles (e.g., Grignard reagents, Organolithiums)HighLow (Deprotonation at N-H) wikipedia.orgTertiary Alcohol byjus.comDeprotonated Amide
Weak Nucleophiles (e.g., Alcohols, Water)Moderate (Acid catalysis often needed) byjus.comlibretexts.orgVery Low (Requires harsh conditions) wikipedia.orgHemiacetal/Acetal, Hydrate (B1144303) libretexts.orgHydrolysis to Carboxylic Acid
Nitrogen Nucleophiles (e.g., Primary Amines)HighLowImine libretexts.orgAmidine (with activation)
Hydride Reagents (e.g., NaBH₄, LiAlH₄)HighModerate (LiAlH₄ required) youtube.comSecondary AlcoholAmine

Chemoselectivity in Carbonyl Functionalization of β-Ketoamides

The difference in reactivity between the ketone and amide carbonyls allows for chemoselective functionalization of β-ketoamides like this compound. nih.gov By choosing appropriate reagents and reaction conditions, one carbonyl can be targeted while the other remains intact.

For instance, selective reduction of the ketone is readily achievable. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones over amides and esters. youtube.com Therefore, treating this compound with NaBH₄ would selectively reduce the 3-oxo group to a secondary alcohol, leaving the amide and chloroacetyl moieties untouched. In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the amide. youtube.com

This chemoselectivity is crucial in synthetic chemistry, as it allows for the stepwise modification of the molecule. The ketone can be transformed into various other functional groups through nucleophilic addition, condensation, or Wittig-type reactions, all while preserving the amide functionality for subsequent transformations. libretexts.org

Transformations Involving the α-Chlorine Atom

The chloroacetyl group introduces another key reactive site into the molecule: the carbon atom bearing the chlorine. This site is susceptible to nucleophilic attack, allowing the molecule to function as an alkylating agent.

Nucleophilic Substitution (S_N2) Reactions of the Chloroacetyl Group

The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic substitution, primarily through an S_N2 mechanism. nih.govmasterorganicchemistry.com In an S_N2 reaction, a nucleophile attacks the carbon atom, displacing the chloride ion in a single, concerted step. This reaction works best with primary alkyl halides like the chloroacetyl group. masterorganicchemistry.com

A wide variety of nucleophiles can displace the chlorine atom, leading to the formation of a new carbon-nucleophile bond. This versatility makes α-chloroamides valuable synthetic intermediates. nih.govnih.gov

Table of S_N2 Reactions at the α-Chloro Position:

NucleophileProduct Type
Amines (R-NH₂)α-Amino Amide
Azide (N₃⁻)α-Azido Amide nih.gov
Thiolates (RS⁻)α-Thioether Amide
Carboxylates (RCOO⁻)α-Acyloxy Amide
Cyanide (CN⁻)α-Cyano Amide

Role as a Bifunctional Linker in Synthetic Pathways

The presence of multiple reactive centers—the enolizable ketone, the amide, and the electrophilic chloroacetyl group—makes this compound an excellent example of a bifunctional (or trifunctional) linker. nih.gov These linkers are instrumental in constructing complex molecules, particularly heterocycles, through intramolecular or intermolecular reactions. researchgate.netsciencepublishinggroup.com

For example, the molecule can participate in multicomponent reactions where different reagents react with its various functional groups in a single pot. nih.gov A common synthetic strategy involves an initial reaction at one site, followed by an intramolecular cyclization involving another part of the molecule. 3-Oxobutanamides are frequently used in the synthesis of pyridines, thiophenes, and diazepines. researchgate.netsciencepublishinggroup.comraco.cat

A hypothetical synthetic pathway could involve:

Reaction of a nucleophile (e.g., a sulfur or nitrogen nucleophile) with the chloroacetyl group via an S_N2 reaction.

Subsequent intramolecular condensation between the newly introduced nucleophilic group and the ketone carbonyl to form a five, six, or seven-membered heterocyclic ring.

This dual reactivity allows for the efficient assembly of complex molecular architectures from a single, versatile starting material.

Oxidative and Reductive Chemical Transformations

The functional groups within this compound are susceptible to various oxidative and reductive transformations beyond the selective carbonyl reductions discussed earlier.

Reductive Transformations:

Ketone Reduction: As mentioned, the ketone can be selectively reduced to a secondary alcohol using reagents like NaBH₄. youtube.com More potent reagents like LiAlH₄ will also accomplish this, but with less selectivity. youtube.com

Amide Reduction: The amide group can be reduced to a secondary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). mnstate.edu This reaction typically requires harsher conditions than ketone reduction.

Reductive Dehalogenation: The chlorine atom can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) or with certain reducing agents, converting the chloroacetyl group into an acetyl group.

Oxidative Transformations: The oxidation of this compound is less commonly described but can be predicted based on general organic principles.

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) or ozone could potentially cleave the molecule, particularly at the C-C bond between the carbonyl groups under certain conditions, although this would likely be a non-selective process leading to a mixture of products.

The active methylene (B1212753) group between the two carbonyls could also be a site for oxidation under specific conditions.

The specific outcomes of these transformations would depend heavily on the choice of reagents and reaction conditions, further highlighting the tunable reactivity of this compound.

Oxidative Cleavage of Carbon-Carbon Bonds in 3-Oxobutanamides

The 3-oxobutanamide scaffold is susceptible to oxidative cleavage of the C2-C3 carbon-carbon bond under specific reaction conditions. Research on related N-aryl-3-oxobutanamides has demonstrated that this cleavage can be achieved using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), in the presence of a Lewis acid and a halogen source.

One notable study showcased the oxidation of various 3-oxo-N-phenylbutanamides to 2,2-dihalo-N-phenylacetamides. nih.gov This transformation involves the cleavage of the bond between the C2 and C3 positions of the butanamide chain. While this compound was not a substrate in this particular study, the general mechanism provides a framework for its potential reactivity. The reaction proceeds through an oxidative process, highlighting the utility of reagents like DIB in facilitating carbon-carbon bond scission. nih.gov

The general transformation for a related substrate, 3-oxo-N-phenylbutanamide, is depicted below:

Reaction Scheme for a Related 3-Oxobutanamide

Reactant Reagents Product Yield

This table illustrates the reaction for a similar compound, as specific data for this compound is not available.

Derivatization through Halogenation

The derivatization of 3-oxobutanamides can also be achieved through direct halogenation. The active methylene group at the C2 position is particularly susceptible to electrophilic substitution by halogens. While specific studies on the halogenation of this compound are not prevalent, the general reactivity of β-dicarbonyl compounds suggests that this position can be readily halogenated.

Furthermore, the oxidative cleavage reaction mentioned previously can result in dihalogenated products. For instance, the reaction of 3-oxo-N-phenylbutanamides with (diacetoxyiodo)benzene and a zinc halide leads to the formation of 2,2-dihalo-N-phenylacetamides. nih.gov This suggests a pathway for the introduction of two halogen atoms onto the acetyl group derived from the butanamide backbone.

A plausible, though not experimentally verified for this specific substrate, reaction outcome based on analogous compounds is the formation of a dihalogenated acetamide (B32628) derivative following oxidative cleavage.

Plausible Halogenation Products of Related 3-Oxobutanamides

Substrate Halogen Source Product
3-oxo-N-phenylbutanamide ZnCl₂ 2,2-dichloro-N-phenylacetamide

This table shows derivatization for a similar compound, as specific data for this compound is not available.

Tautomeric Equilibria and Conformational Analysis of β Ketoamide Systems

Keto-Enol Tautomerism in β-Ketoamides and its Significance

β-Ketoamides predominantly exhibit keto-enol tautomerism, a phenomenon that has been extensively studied using techniques like nuclear magnetic resonance (NMR) spectroscopy. core.ac.ukscirp.orgresearchgate.net In solution, these compounds typically exist as a mixture of the ketoamide and the Z-enolamide tautomers, both of which are stabilized by intramolecular hydrogen bonds. core.ac.ukresearchgate.net The ability to exist in both keto and enol forms is crucial for the reactivity of β-ketoamides, making them versatile intermediates in the synthesis of various heterocyclic compounds. core.ac.ukresearchgate.net The position of this equilibrium is sensitive to a variety of factors, including the molecular structure and the surrounding environment. nih.gov

Influence of Electronic and Steric Effects on Tautomeric Ratios

The balance between the keto and enol forms in β-ketoamides is significantly affected by electronic and steric factors. core.ac.ukscirp.org Electron-donating substituents can influence the stability of the tautomers by affecting the strength of the internal hydrogen bonds. For instance, an electron-donating group at the C-2 position can weaken the hydrogen bond in the enol form, thereby destabilizing it and favoring the keto form. core.ac.uk Conversely, electron-withdrawing groups can have the opposite effect.

Steric hindrance also plays a crucial role in determining the predominant tautomer. rsc.org The size of substituent groups can influence the planarity of the system and the formation of intramolecular hydrogen bonds, thereby shifting the equilibrium.

Temperature and Solvent Effects on Tautomeric Equilibria

The keto-enol equilibrium of β-ketoamides is highly dependent on the temperature and the polarity of the solvent. core.ac.ukscirp.orgresearchgate.net An increase in temperature generally shifts the equilibrium towards the more polar keto form. irb.hr

The solvent's polarity has a profound impact on the tautomeric ratio. In non-polar solvents, the enol form is often favored due to the stability provided by the intramolecular hydrogen bond. nih.gov In contrast, polar aprotic solvents like DMSO tend to favor the keto form. nih.gov This is because polar solvents can form intermolecular hydrogen bonds with the keto tautomer, disrupting the intramolecular hydrogen bond that stabilizes the enol form. nih.gov

Table 1: Effect of Solvent on Keto-Enol Equilibrium of a Representative β-Ketoamide

Solvent % Keto Tautomer % Enol Tautomer
Chloroform (CDCl₃) Low High
Dimethyl Sulfoxide (DMSO-d₆) High Low

Data is illustrative of the general trend for β-ketoamides as specific data for N-(2-chloroacetyl)-3-oxobutanamide was not available in the search results. The trend is based on findings for similar compounds. nih.gov

Role of Intramolecular Hydrogen Bonding in Tautomer Stabilization

Intramolecular hydrogen bonding is a primary factor governing the stability of the tautomers in β-ketoamides. core.ac.ukresearchgate.netnih.gov Both the ketoamide and the Z-enolamide forms can establish internal hydrogen bonds. core.ac.ukresearchgate.net In the enol form, a strong hydrogen bond typically exists between the hydroxyl group and the carbonyl oxygen. researchgate.net This interaction is a significant stabilizing factor and is evidenced by the high chemical shift value of the hydroxyl proton in NMR spectra. core.ac.uk The presence of these intramolecular hydrogen bonds explains the high relative concentration of the enol tautomer in many cases. core.ac.uk

Amide-Imidol Tautomerism Considerations within the Butanamide Scaffold

In addition to keto-enol tautomerism, β-ketoamides can theoretically undergo amide-imidol tautomerism. core.ac.ukresearchgate.netresearchgate.net However, studies have shown that the keto-enol equilibrium is predominant. core.ac.ukscirp.orgresearchgate.net The amide form is generally more stable than the imidol form. The iminol nitrogen is significantly more nucleophilic than the corresponding amide nitrogen, but the equilibrium lies heavily towards the amide side. researchgate.net For this compound, the butanamide scaffold means that the amide-imidol tautomerism is a possibility, but it is not the major equilibrium at play under normal conditions.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-(4-methoxyphenyl)-3-oxobutanamide
2-(4-methoxyphenyl)-3-oxo-3-phenylpropanamide
Ethyl acetoacetate
Acetylacetone
Benzoylacetone
Dibenzoylmethane
1,1,1-trifluoro-3-(2-thenoyl)acetone
4-hydroxycoumarin
2-amino-1,3,4-thiadiazole-5-thiol
3-chloro-2-butanone
2-Phenyl-4H-3,1-benzoxazin-4-one
Chlorthalidone
Curcumin
Glibenclamide
Favipiravir
Topotecan
Cytosine
Indirubin
2,4-pentanedione
Usnic acid
N-(2-chlorobenzyl)-3-oxobutanamide
2-Chloro-N,N-dimethyl-3-oxobutanamide
2-Chloro-N-methyl-3-oxobutanamide

Derivatization Strategies and Functional Group Interconversions of N 2 Chloroacetyl 3 Oxobutanamide

Modifications at the Amide Nitrogen Atom

The amide nitrogen in N-(2-chloroacetyl)-3-oxobutanamide, while part of a relatively stable amide linkage, can be a site for substitution, particularly in the synthesis of N-substituted derivatives. The synthesis of compounds like N,N-dimethyl-2-chloro-3-oxobutanamide demonstrates the feasibility of having alkyl groups on the amide nitrogen. google.comnih.gov This substitution is typically achieved by starting with a substituted amine (like dimethylamine) which then reacts with a suitable precursor to form the final N,N-disubstituted product. google.com

These N-substituted analogs are significant as they are precursors for certain organophosphorus insecticides. google.com The general synthetic approach involves reacting an appropriate amine with an ester to form a protected amide, which is then hydrolyzed to yield the target N-substituted 3-oxobutanamide. google.com

Table 1: Examples of N-Substituted this compound Derivatives

Compound NameMolecular FormulaApplication
N-methyl-2-chloro-3-oxobutanamideC₅H₈ClNO₂Intermediate for insecticides
N,N-dimethyl-2-chloro-3-oxobutanamideC₆H₁₀ClNO₂Intermediate for insecticides
N,N-diethyl-2-chloro-3-oxobutanamideC₈H₁₄ClNO₂Intermediate for insecticides
Data sourced from patent information describing the synthesis of intermediates for organophosphorus compounds. google.com

Transformations Involving the Ketone and Amide Carbonyls

The ketone and amide carbonyls are central to the reactivity of this compound. The β-dicarbonyl system, consisting of the ketone and the amide group, is susceptible to cleavage reactions under specific conditions. Research has shown that 3-oxobutanamides can undergo an oxidative carbon-carbon bond cleavage between the C2 and C3 positions. beilstein-journals.org

In a novel transformation using (diacetoxyiodo)benzene (B116549) (DIB) and a Lewis acid, various N-phenyl-3-oxobutanamides were converted into 2,2-dihalo-N-phenylacetamides. beilstein-journals.org This reaction proceeds through the cleavage of the bond between the acetyl group and the adjacent methylene (B1212753), followed by dihalogenation at the methylene carbon. This method provides a direct route to synthesize difunctionalized acetamides. beilstein-journals.org While the specific substrate in the study was not this compound, the reactivity pattern of the 3-oxobutanamide core is highly relevant.

Exploitation of the Chloroacetyl Moiety for Further Functionalization

The chloroacetyl group is arguably the most versatile handle for the derivatization of this molecule. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.

A prominent example of this reactivity is the reaction with nucleophiles like hydrazine (B178648). The chloroacetyl group can be readily converted into a hydrazinoacetyl group by treatment with hydrazine hydrate (B1144303). mdpi.com This transformation is a key step in the synthesis of more complex molecules. For instance, 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid reacts with hydrazine hydrate to yield 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid. mdpi.com

This resulting hydrazine derivative can be further functionalized. Condensation with various aromatic aldehydes leads to the formation of Schiff bases (arylidenes). mdpi.com These intermediates can then undergo cyclization reactions. For example, dehydrative annulation with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield β-lactam rings (azetidinones), which are core structures in many antibiotics. mdpi.com

Table 2: Sequential Reactions Utilizing the Chloroacetyl Group

Starting MaterialReagent(s)Intermediate/ProductApplication/Significance
2-(2-chloroacetylamino)benzothiazole-6-carboxylic acidHydrazine Hydrate2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acidIntroduction of a hydrazine moiety
2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acidAromatic Aldehyde2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acidsFormation of Schiff bases
Schiff Base IntermediateChloroacetyl Chloride, Triethylamine2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acidsSynthesis of β-lactam rings
This table illustrates a reaction sequence starting from a chloroacetyl-containing compound, as described in the synthesis of potential antibacterial agents. mdpi.com

This reactivity highlights the importance of the chloroacetyl group as a linchpin for building molecular complexity, allowing for the sequential addition of different molecular fragments to construct target compounds with specific biological or chemical properties.

Role in Heterocyclic Synthesis

Synthesis of Nitrogen-Containing Heterocycles from 3-Oxobutanamide Precursors

The strategic placement of functional groups within 3-oxobutanamide derivatives enables their transformation into a wide array of nitrogen-containing heterocycles. These precursors are fundamental building blocks for pyridines, pyrimidines, thiazoles, and more complex fused systems.

3-Oxobutanamide precursors are extensively used in the synthesis of pyridinone and pyridine (B92270) rings, which are core structures in many pharmaceutical agents. researchgate.netnih.gov The synthesis often involves the condensation of the active methylene (B1212753) group of the 3-oxobutanamide with various reagents. For instance, reacting 3-oxobutanamides with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base such as piperidine (B6355638) leads to the formation of highly substituted pyridinone derivatives. researchgate.netsciencepublishinggroup.com

Another common strategy involves the reaction with arylidenemalononitriles. For example, N-2-pyridyl-3-oxobutanamide reacts with arylidenemalononitrile to yield dihydropyridine (B1217469) derivatives. raco.cat The specific reaction conditions and the nature of the substituents on the 3-oxobutanamide precursor can be tailored to produce a variety of pyridine-based structures, including pyridin-2(1H)-thiones when reacted with arylidinecyanothioacetamide. researchgate.net

Table 1: Synthesis of Pyridinone and Pyridine Derivatives from 3-Oxobutanamide Precursors
3-Oxobutanamide PrecursorReagent(s)Product TypeReference
N-(4-hydroxyphenyl)-3-oxobutanamideMalononitrile or Ethyl Cyanoacetate / PiperidinePyridinone analogues researchgate.net
N-1-Naphthyl-3-oxobutanamideArylidinecyanothioacetamide / PiperidinePyridine-2(1H)-thiones researchgate.net
N-2-pyridyl-3-oxobutanamideArylidenemalononitrileDihydropyridine derivatives raco.cat
Acetoacetanilide (B1666496)Aromatic Aldehyde, Ethyl Cyanoacetate, Ammonium (B1175870) AcetatePyridine-3-carboxamides researchgate.net

The versatility of 3-oxobutanamides extends to the synthesis of pyrimidines and their fused analogs, which are integral components of nucleic acids and numerous bioactive molecules. heteroletters.orgyoutube.com The reaction of a 3-oxobutanamide derivative with hydrazine (B178648) hydrate (B1144303) is a standard method for producing pyrazole (B372694) derivatives. researchgate.net Furthermore, condensation with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) rings. researchgate.net

Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and triazolopyrimidinones, can also be accessed from these precursors. nih.govnih.gov For example, treating a 3-oxobutanamide with 2-aminotriazole furnishes a triazolopyrimidinone, demonstrating a direct route to complex fused architectures. researchgate.net The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents, showcasing the modification of a pre-formed heterocyclic system that can originate from 3-oxobutanamide-like structures. nih.gov

Thiazole (B1198619) and thiadiazole moieties are prevalent in medicinal chemistry, and 3-oxobutanamide precursors provide efficient synthetic routes to these heterocycles. organic-chemistry.orgnih.gov A notable method involves the reaction of a 3-oxobutanamide with phenyl isocyanate in a basic medium to form a thiocarbamoyl intermediate. sciencepublishinggroup.comresearchgate.net This intermediate can then be reacted with α-halo carbonyl compounds, such as ethyl chloroacetate (B1199739) or chloroacetonitrile, to furnish substituted thiazole derivatives. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net

Another pathway to fused thiazole systems starts with the reaction of a thiophene (B33073) derivative (itself synthesized from a 3-oxobutanamide) with α-chloro acetylchloride. sciencepublishinggroup.comresearchgate.net The resulting chloroacetamide derivative undergoes cyclization with ammonium thiocyanate (B1210189) to yield a thiazolo[3,2-a]thieno[2,3-d]pyrimidine, a complex fused system containing both thiazole and pyrimidine rings. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net The synthesis of thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from precursors related to 3-oxobutanamides. nih.gov

The ability to construct fused heterocyclic systems is a significant advantage of using 3-oxobutanamide precursors. The multiple reactive sites on the N-(2-chloroacetyl)-3-oxobutanamide molecule, in particular, offer numerous possibilities for intramolecular and intermolecular cyclizations leading to polycyclic structures.

Examples of fused systems synthesized from 3-oxobutanamide precursors are abundant in the literature. These include:

Thieno[2,3-b]pyridines : Formed by the cyclization of 6-thio-substituted nicotinamide (B372718) derivatives, which are themselves prepared from pyridine-2(1H)-thiones originating from 3-oxobutanamides. researchgate.net

Pyridothienopyrimidines : Synthesized from thieno[2,3-b]pyridine (B153569) carbohydrazide (B1668358) derivatives. researchgate.net

Thiazolopyrimidines and Naphthyridines : Obtained through the condensation of a 3-oxobutanamide derivative with DMF-DMA under different reaction conditions. researchgate.net

Indolinones : Produced via a manganese(III)-based oxidative cyclization of N-aryl-3-oxobutanamides, which involves an intramolecular carbon-carbon bond formation. nii.ac.jp

Multi-Component Reactions (MCRs) in Heterocycle Formation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single pot by combining three or more reactants. nih.govnih.gov This approach is highly efficient, reducing waste, cost, and labor. nih.gov The diverse functionality of 3-oxobutanamide derivatives makes them ideal substrates for MCRs. raco.cat

A prominent example is the four-component synthesis of pyridine-3-carboxamides. researchgate.net This reaction brings together an acetoacetanilide (a 3-oxobutanamide derivative), an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate, often catalyzed by a heterogeneous catalyst, to form the highly substituted pyridine ring in one pot. researchgate.net The ability of the 3-oxobutanamide to participate in sequential Knoevenagel condensation, Michael addition, and cyclization steps within a single reaction vessel highlights its utility in MCRs for generating molecular diversity. beilstein-journals.org

Table 2: Examples of Multi-Component Reactions Involving 3-Oxobutanamide Derivatives
Reaction TypeComponentsHeterocyclic ProductReference
Four-component reactionAcetoacetanilide, Aromatic Aldehyde, Ethyl Cyanoacetate, Ammonium AcetatePyridine-3-carboxamides researchgate.net
Three-component reactionN-2-pyridyl-3-oxobutanamide, Arylidenemalononitrile4H-pyran derivatives raco.cat

Regioselectivity and Stereoselectivity in Cyclization Processes

Controlling the regioselectivity and stereoselectivity of cyclization reactions is crucial for the synthesis of specific, well-defined heterocyclic isomers. The structure of the 3-oxobutanamide precursor and the choice of reaction conditions play a pivotal role in directing the outcome of these reactions.

Regioselectivity is clearly demonstrated in the manganese(III)-based oxidative cyclization of N-aryl-3-oxobutanamides. nii.ac.jp In these reactions, cyclization can occur at different positions on the aryl ring. The process can favor a formal 6-endo-trig cyclization at the ortho position of the aryl group to produce quinolinones, or a 5-exo-trig ipso-cyclization, which can lead to spiro compounds, depending on the electronic nature of the aryl substituent. nii.ac.jp This demonstrates that the substitution pattern on the precursor can effectively control the regiochemical pathway of the cyclization. The formation of specific isomers, such as pyridine-2(1H)-thiones from the reaction of N-1-naphthyl-3-oxobutanamide with arylidinecyanothioacetamide, further underscores the inherent regioselectivity of these cyclization processes. researchgate.net While stereoselectivity is a key consideration in many cycloaddition reactions, nih.gov detailed studies on the stereochemical control in cyclizations specifically involving this compound are less commonly reported, with a greater emphasis placed on achieving regiochemical control to access specific heterocyclic scaffolds.

Advanced Spectroscopic and Computational Characterization of Chemical Behavior

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. In the case of N-(2-chloroacetyl)-3-oxobutanamide, NMR is crucial for investigating the potential tautomeric equilibrium between the keto and enol forms. The chemical shifts and coupling constants of the protons (¹H NMR) and carbon atoms (¹³C NMR) provide detailed information about the electronic environment of the nuclei, allowing for the identification of the predominant tautomer and the potential detection of minor forms.

The presence of tautomerism would be indicated by distinct sets of signals for the keto and enol forms. For the enol tautomer, the appearance of a signal for a hydroxyl proton (-OH) and a vinyl proton (=CH-) would be expected, along with corresponding changes in the ¹³C NMR spectrum, such as the presence of signals for sp²-hybridized carbons in the C=C double bond. The integration of these signals in the ¹H NMR spectrum can provide the relative ratio of the tautomers in solution.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Tautomers This table is generated based on typical chemical shift values for similar functional groups and is for illustrative purposes.

Proton Type Keto Tautomer (Predicted) Enol Tautomer (Predicted)
CH₃ (acetyl) ~2.2 ~2.0
CH₂ (methylene) ~3.7 -
CH (methine) - ~5.5
CH₂ (chloroacetyl) ~4.2 ~4.1
NH (amide) ~8.5 ~9.0

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Tautomers This table is generated based on typical chemical shift values for similar functional groups and is for illustrative purposes.

Carbon Type Keto Tautomer (Predicted) Enol Tautomer (Predicted)
CH₃ (acetyl) ~30 ~22
C=O (acetyl) ~200 ~170
CH₂ (methylene) ~50 -
C=O (amide) ~165 ~168
CH₂ (chloroacetyl) ~45 ~44
C-OH (enol) - ~160

Mass Spectrometry in the Analysis of Tautomeric Equilibria

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation patterns of molecules. In the context of tautomerism, MS can sometimes provide evidence for the existence of different tautomeric forms in the gas phase, as their fragmentation patterns may differ.

For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation patterns would be influenced by the functional groups present. Common fragmentation pathways for amides include α-cleavage adjacent to the carbonyl group and the nitrogen atom. For ketones, cleavage of the bonds adjacent to the carbonyl group is typical. The presence of a chlorine atom would result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

While specific mass spectral data for this compound is scarce, analysis of a related compound, 2-chloro-N,N-dimethyl-3-oxobutanamide, shows characteristic fragments. The fragmentation of this compound would likely involve the loss of the chloroacetyl group, the acetyl group, and other small neutral molecules. If the enol tautomer is present in the gas phase, it might exhibit a different fragmentation pathway, potentially involving the loss of a water molecule.

Table 3: Potential Mass Spectrometry Fragments for this compound This table is based on general fragmentation principles and is for illustrative purposes.

Fragment Structure Possible Origin
[M-CH₂Cl]⁺ [C₅H₆NO₃]⁺ Loss of a chloroacetyl radical
[M-COCH₃]⁺ [C₄H₄ClNO₂]⁺ Loss of an acetyl radical
[M-Cl]⁺ [C₆H₈NO₃]⁺ Loss of a chlorine radical
[CH₂ClCO]⁺ Chloroacetyl cation Cleavage of the amide bond

Applications of Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools to complement experimental data, offering insights into molecular structure, stability, and reactivity that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine the relative energies of the keto and enol tautomers, thereby predicting their relative stabilities. By calculating the thermodynamic properties of each tautomer, it is possible to estimate the equilibrium constant for the tautomerization process.

Furthermore, DFT can be used to model the transition states of reactions involving this compound, providing insights into reaction mechanisms and activation energies. This is particularly useful for understanding its reactivity with various nucleophiles and electrophiles.

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can be used to visualize the three-dimensional structures of the different tautomers and conformers.

By simulating the interaction of the compound with other molecules, such as solvents or reactants, it is possible to predict the most likely reaction pathways. For example, modeling the approach of a nucleophile to the different electrophilic sites in the molecule can help to predict the regioselectivity of a reaction. These computational predictions can then guide experimental work to confirm the proposed reaction mechanisms.

Quantum chemical calculations can provide detailed information about the electronic properties of this compound. These calculations can determine properties such as the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential.

This information is invaluable for understanding the molecule's reactivity. For instance, the electrostatic potential map can identify the most electron-rich and electron-poor regions of the molecule, indicating the likely sites for electrophilic and nucleophilic attack, respectively. The energies of the HOMO and LUMO are important for predicting the outcomes of pericyclic reactions and for understanding the molecule's electronic absorption spectrum.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-chloroacetamide (B119443)
3-chloro-2-butanone

Broader Academic and Synthetic Utility of N 2 Chloroacetyl 3 Oxobutanamide

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The core structure of N-(2-chloroacetyl)-3-oxobutanamide is that of a 3-oxobutanamide (also known as acetoacetamide). This structural motif is a well-established and valuable starting material in heterocyclic synthesis. The active methylene (B1212753) group (the CH2 between the two carbonyl groups) and the 1,3-dicarbonyl relationship allow this part of the molecule to participate in a variety of cyclization and condensation reactions.

Research on analogous 3-oxobutanamides has demonstrated their utility in constructing a diverse array of heterocyclic systems. For instance, compounds with the 3-oxobutanamide core are known to react with:

Arylidenemalononitriles: To form dihydropyridine (B1217469) derivatives. researchgate.net

Hydrazine (B178648) Hydrate (B1144303): To yield pyrazole (B372694) derivatives.

Malononitrile (B47326) and Elemental Sulfur: To produce substituted thiophenes. researchgate.netsciencepublishinggroup.com

Ethylene Diamine: To afford 1,4-diazepine derivatives. researchgate.netsciencepublishinggroup.com

The unique advantage of this compound is its bifunctional nature. While the 3-oxobutanamide portion can be used to construct a core heterocyclic ring, the N-(2-chloroacetyl) group remains as a reactive handle for subsequent synthetic transformations. This allows for a modular approach to synthesis, where a complex scaffold is built and then further functionalized via the chloroacetyl moiety. For example, a pyridine (B92270) ring could be formed first, followed by a nucleophilic substitution on the chloroacetyl group to introduce additional complexity or attach the molecule to another scaffold.

Versatile Building Block for the Construction of Multifunctional Scaffolds

The true synthetic power of this compound lies in its role as a versatile building block containing multiple, orthogonally reactive sites. This allows for the systematic and controlled construction of multifunctional molecular scaffolds. bldpharm.com

The key reactive sites are:

The α-Carbon: The methylene group situated between the two carbonyls is highly acidic and can be easily deprotonated to form a nucleophilic enolate. This enolate can participate in a wide range of carbon-carbon bond-forming reactions.

The β-Dicarbonyl System: This system is ideal for condensation reactions with dinucleophiles like hydrazine, hydroxylamine, urea (B33335), and guanidine (B92328) to form five- and six-membered heterocyclic rings.

The Chloroacetyl Group: The carbon-chlorine bond is a potent electrophilic site. The chlorine atom is an excellent leaving group, making it highly susceptible to substitution by a wide variety of nucleophiles (S_N2 reactions).

This combination of reactive sites enables chemists to design synthetic routes that build molecular complexity in a stepwise manner. A reaction at the 3-oxobutanamide core can be followed by a completely different type of reaction at the chloroacetyl terminus, or vice versa. This versatility is critical for creating libraries of related compounds for applications in medicinal chemistry and materials science.

Table of Potential Synthetic Transformations:

Reactive SiteReagent TypePotential ReactionResulting Structure
α-Carbon (Enolate) Aldehydes/KetonesKnoevenagel Condensationα,β-Unsaturated system
β-Dicarbonyl HydrazinesPaal-Knorr SynthesisPyrazole ring
β-Dicarbonyl Amidines/GuanidinePyrimidine (B1678525) SynthesisPyrimidinone ring
Chloroacetyl Group Amines/AnilinesNucleophilic SubstitutionGlycinamide linkage
Chloroacetyl Group Thiols/ThiophenolsNucleophilic SubstitutionThioether linkage
Chloroacetyl Group Azide IonNucleophilic SubstitutionAzidoacetyl group

Contributions to Methodological Advancements in Amide Chemistry

The N-(2-chloroacetyl) group is a significant feature that facilitates advancements in amide chemistry. Chloroacetamides are a well-studied class of compounds known for their utility as both protecting groups and reactive intermediates. ijpsr.info The presence of the electron-withdrawing chlorine atom increases the acidity of the amide N-H proton and activates the adjacent carbonyl group.

In the context of this compound, this reactivity offers several possibilities for methodological innovation:

Intramolecular Cyclizations: The molecule is primed for intramolecular reactions. Upon deprotonation of the active methylene group, the resulting enolate could potentially attack the electrophilic carbon of the chloroacetyl group, leading to the formation of a cyclic scaffold. The feasibility of such a reaction would depend on the ring strain of the resulting product, but it opens an avenue for creating novel ring systems.

Sequential Reactions: The chloroacetyl group can be used in Staudinger-type reactions or to form azetidinones (β-lactams), which are important pharmacophores. nih.gov For example, a reaction with a Schiff base in the presence of a base could lead to the formation of a β-lactam ring, a reaction of significant interest in medicinal chemistry. nih.gov

Tandem Reactions: The dual reactivity allows for the design of tandem or domino reaction sequences where an initial reaction at one site triggers a subsequent transformation at the other, leading to a rapid increase in molecular complexity from a simple starting material.

The study of how the reactivity of the chloroacetyl group is modulated by the adjacent 3-oxobutanamide moiety, and vice versa, can lead to new synthetic methods and a deeper understanding of reactivity and selectivity in polyfunctional molecules.

Future Research Directions in Synthetic Organic Chemistry and Chemical Methodology Development

The unique combination of functionalities in this compound suggests several promising avenues for future research.

Combinatorial Chemistry and Drug Discovery: The compound is an ideal starting point for the creation of diverse chemical libraries. The two reactive ends can be independently functionalized, allowing for the rapid generation of hundreds or thousands of analogues. These libraries could be screened for biological activity, potentially leading to the discovery of new therapeutic agents. For example, related amide structures have been investigated as enzyme inhibitors. nih.gov

Synthesis of Novel Heterocyclic Systems: While the synthesis of common heterocycles from the 3-oxobutanamide core is known, the influence of the N-(2-chloroacetyl) group could be exploited to steer reactions toward novel or less common scaffolds through intramolecular participation.

Development of Functional Materials: The reactive chloroacetyl group can serve as an anchor to graft the molecule onto polymer surfaces or nanoparticles. The 3-oxobutanamide moiety, known for its ability to chelate metal ions, could then be used to create functionalized materials for sensing, catalysis, or metal ion sequestration. The use of a related compound, N-(2-Chlorophenyl)-3-oxobutanamide, as an intermediate for pigments suggests potential in the field of dyes and functional organic materials. echemi.com

Advanced Methodological Studies: Further exploration of tandem, domino, and multicomponent reactions involving this compound could lead to highly efficient and atom-economical methods for synthesizing complex target molecules in a single step.

In essence, this compound represents a powerful tool for chemical innovation, offering a rich platform for the development of new synthetic methods and the construction of novel molecules with potential applications across science.

Q & A

Q. What are reliable synthetic routes for preparing N-(2-chloroacetyl)-3-oxobutanamide derivatives?

A novel method involves oxidizing 3-oxobutanamide precursors using (diacetoxyiodo)benzene (DIB) in chloroform under reflux. This protocol efficiently converts substrates like N-(2-chlorophenyl)-3-oxobutanamide to dichloroacetamides with yields >75%. Substituent positions on the aromatic ring (e.g., 2-chloro vs. 4-chloro) minimally affect reaction efficiency, making this a versatile approach . Optimization steps include adjusting reaction time (3–6 hours) and solvent purity.

Q. How can researchers characterize the crystallographic structure of this compound analogs?

Single-crystal X-ray diffraction is critical. For example, N-(4-ethoxyphenyl)-3-oxobutanamide was crystallized by slow cooling of a saturated aqueous solution. Data refinement (e.g., using SHELXL) confirmed bond lengths (C=O: 1.21 Å) and dihedral angles between aromatic and ketone groups (85°–90°), essential for understanding steric effects . Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high crystal quality.

Q. What biological screening assays are applicable for assessing the activity of this compound?

In vitro glucose uptake inhibition assays (e.g., GLUT4 inhibition) are standard. Fasentin (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) showed IC₅₀ = 68 µM in GLUT4-expressing cells, measured via 2-NBDG fluorescence. Dose-response curves (0–100 µM) and Western blotting for GLUT1/4 expression validate specificity .

Advanced Research Questions

Q. How do aryl substituents influence the reaction pathways of N-aryl-3-oxobutanamides?

Substituent electronic and steric properties dictate product selectivity. For example, N-(2-methoxyphenyl)-3-oxobutanamide undergoes three-component heterocyclization with ytterbium triflate to form dihydroisoxazolopyridines under stirring, but ultrasonication favors benzoxazocines. Methoxy groups at ortho positions stabilize transition states via hydrogen bonding, altering regioselectivity . Computational modeling (DFT) of charge distribution (e.g., Mulliken charges) further clarifies substituent effects.

Q. What contradictions exist in the metabolic pathways of structurally related 3-oxobutanamides?

Studies on bucetin (a congener) revealed conflicting biotransformation orders: O-de-ethylation vs. keto conversion. In rabbits, oral administration produced N-(4-hydroxyphenyl)-3-oxobutanamide glucuronides (62% yield), while intravenous routes favored direct β-decarboxylation. Competing enzymatic pathways (cytochrome P450 vs. UDP-glucuronosyltransferases) may explain these discrepancies . Isotope labeling (¹⁴C at the acetyl group) could resolve intermediate prioritization.

Q. How can reaction intermediates be trapped and analyzed during halogenation of 3-oxobutanamides?

Bromination of N-(4-chlorophenyl)-3-oxobutanamide in acetic acid generates 4-bromo derivatives. Real-time monitoring via LC-MS at 30-minute intervals identified a transient enol intermediate (m/z = 285.2). Quenching with sodium thiosulfate stabilizes intermediates for NMR analysis (¹³C signals at δ 190 ppm confirm ketone retention) .

Q. What strategies resolve ambiguities in NOESY correlations for dihydroisoxazolopyridine derivatives?

For N-(2-methoxyphenyl)-3-oxobutanamide reaction products, NOESY cross-peaks between H-3 (δ 6.8 ppm) and H-5 (δ 7.2 ppm) confirmed the fused isoxazole-pyridine structure (5a), ruling out alternative regioisomers (5'a). Molecular dynamics simulations (AMBER) validated spatial proximity (<4 Å) of these protons .

Methodological Recommendations

  • Synthetic Optimization: Use DIB in anhydrous chloroform (reflux, 80°C) for scalable dichloroacetamide synthesis .
  • Crystallization: Slow cooling (0.5°C/min) from aqueous solutions minimizes defects .
  • Biological Assays: Pair GLUT inhibition studies with CRISPR-mediated GLUT1/4 knockouts to confirm target engagement .
  • Mechanistic Studies: Combine in situ IR spectroscopy and DFT calculations to track ketone-to-enolate transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloroacetyl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloroacetyl)-3-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.